2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with fluorine atoms at the 2- and 4-positions. The N-linked ethyl chain is further modified with a 1-methylindolin-5-yl group and a 4-methylpiperazinyl moiety. This compound’s design integrates fluorinated aromatic systems and heterocyclic groups, which are common in medicinal chemistry to enhance metabolic stability, solubility, and target engagement. The 4-methylpiperazine moiety may improve water solubility, while the indoline group could contribute to π-π stacking interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O2S/c1-26-9-11-28(12-10-26)21(16-3-5-20-17(13-16)7-8-27(20)2)15-25-31(29,30)22-6-4-18(23)14-19(22)24/h3-6,13-14,21,25H,7-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIQJIGRRCWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₉H₃₁F₂N₃O₂S
- Molecular Weight : 385.55 g/mol
Structural Characteristics
The compound features:
- Two fluorine atoms at the 2 and 4 positions of the benzene ring.
- A sulfonamide group , which is known for its broad-spectrum biological activity.
- An indolin and piperazine moiety , which may contribute to its interaction with biological targets.
Research indicates that sulfonamides can interact with various biological pathways. The specific mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
- Antimicrobial Properties : The sulfonamide group is often associated with antibacterial activity, possibly through interference with folate synthesis in bacteria.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing the compound's effects on cell lines or isolated tissues.
| Study | Model | Dosage | Observed Effect |
|---|---|---|---|
| 1 | Rat cardiac tissue | 0.001 nM | Decreased perfusion pressure |
| 2 | Human cancer cell lines | Variable | Inhibited cell proliferation |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary results indicate:
- Cardiovascular Effects : The compound has been shown to modulate perfusion pressure in rat models, suggesting potential cardiovascular benefits or risks depending on dosage and administration route.
Case Studies
Several case studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Cardiovascular Study : A study demonstrated that a related sulfonamide decreased coronary resistance in isolated heart models, indicating potential applications in treating hypertension.
- Anticancer Activity : Research on structurally similar compounds has shown promise in inhibiting tumor growth, leading to investigations into their use as anticancer agents.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
ADME Characteristics
| Parameter | Description |
|---|---|
| Absorption | High oral bioavailability expected due to lipophilicity |
| Distribution | Moderate distribution volume; potential CNS penetration due to piperazine moiety |
| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
| Excretion | Renal excretion expected based on sulfonamide structure |
Computational Modeling
Computational studies using software like SwissADME have been employed to predict the drug-likeness and absorption characteristics of this compound. The results suggest favorable properties for oral administration.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methylpiperazine likely improves solubility over analogues with bulkier substituents (e.g., benzylpiperidine).
- Fluorine atoms at the 2- and 4-positions may reduce oxidative metabolism compared to non-fluorinated analogues.
- The indoline group could enhance target affinity through hydrophobic and stacking interactions, unlike compounds with simpler aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
